Navtemadlin

Description

Navtemadlin (KRT-232/AMG-232) is a potent, selective, orally available small-molecule inhibitor of the p53-MDM2 interaction. By disrupting MDM2-mediated degradation of the tumor suppressor p53, this compound reactivates p53 function, inducing cell cycle arrest and apoptosis in cancers with wild-type TP53 . Preclinical studies demonstrate its superiority over earlier MDM2 inhibitors, such as RG7112, with 9.5-fold greater potency in glioblastoma (GBM) cells and 35-fold higher sensitivity in MDM2-amplified models . This compound has shown efficacy in diverse malignancies, including myelofibrosis (MF), GBM, and lymphoma, and is currently in Phase III trials for relapsed/refractory MF (NCT03662126) and Phase II/III studies for solid tumors and endometrial cancer . Its pharmacokinetic (PK) profile supports once-daily dosing, with robust absorption unaffected by gastric pH or UGT1A1*28 polymorphisms .

Propriétés

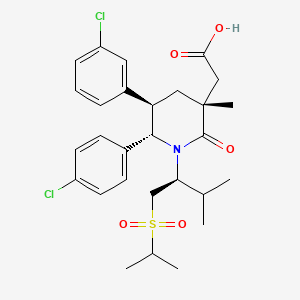

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chromatographic Separation and Mass Spectrometry Parameters

This compound and its internal standard, D6-navtemadlin, are separated using a Zorbax XDB C18 column with gradient elution. The mobile phase consists of acetonitrile and water with 0.1% formic acid, achieving baseline separation within a 3-minute runtime. Detection is performed using a SCIEX 5500 triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring transitions of m/z 533.3 → 346.2 for this compound and m/z 539.3 → 346.2 for D6-navtemadlin.

Table 1: Validation Parameters for this compound LC-MS/MS Assay

| Parameter | Plasma | Brain Homogenate |

|---|---|---|

| Linear range (ng/mL) | 1–1,000 | 1–1,000 |

| Accuracy (%) | 96.1–102.0 | 95.7–104 |

| Precision (CV %) | ≤10.6 | ≤6.6 |

| Dilution integrity | 8,000 ng/mL (1:10 valid) | N/A |

| Long-term stability | 20 months at −70°C | 20 months at −70°C |

Sample Preparation Protocol

Biological samples are processed via protein precipitation:

-

Plasma/brain homogenate : 50 μL aliquots mixed with 200 μL acetonitrile containing 10 ng/mL D6-navtemadlin.

-

Vortex and centrifuge : 1,200 ×g for 5 minutes at ambient temperature.

-

Supernatant transfer : 10 μL injected into the LC-MS/MS system.

This method has been applied to clinical samples from patients receiving 120 mg/day this compound, demonstrating reliable quantification in both plasma and brain tissue.

Preparation of this compound Metabolites

Generation of this compound Glucuronide

Synthesis of Deuterated this compound Analogs

Deuteration improves metabolic stability without altering pharmacological activity. This compound-d7, a deuterated analog, replaces seven hydrogen atoms with deuterium at specific positions.

Deuteration Strategy

-

Positional selectivity : Deuterium incorporation at metabolically vulnerable sites (e.g., methyl groups, aromatic positions).

-

Synthetic route :

-

Base compound : this compound dissolved in deuterated solvent (e.g., D2O or CD3OD).

-

Catalytic exchange : Acid- or base-catalyzed H/D exchange under controlled temperature (50–80°C).

-

Purification : Chromatographic separation to isolate deuterated species.

-

Table 2: Reaction Conditions for this compound-d7 Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Pressure | Ambient |

| Reaction time | 24–48 hours |

| Catalyst | Pd/C or PtO2 |

| Solvent | D2O/CD3OD (1:1) |

Analytical Confirmation

-

Mass spectrometry : ESI-MS confirms m/z 540.3 ([M+H]+) for this compound-d7 vs. 533.3 for this compound.

-

NMR : Deuterium incorporation verified by absence of proton signals at specific δ values.

| Condition | Result (% nominal concentration) |

|---|---|

| 20 months at −70°C | 98.5–101.2 |

| 3 freeze-thaw cycles | 97.8–102.4 |

| Autosampler (5°C, 72h) | 95.6–103.1 |

Comparative Analysis with Related MDM2 Inhibitors

While this compound’s synthesis remains undisclosed, the preparation of structurally similar MDM2 inhibitors offers indirect insights. BI-0282, a spirooxindole-based inhibitor, employs a dipolar cycloaddition and Davis–Beirut reaction for scaffold assembly.

Key Synthetic Steps for BI-0282 (Analogy to this compound)

Table 4: Reaction Yields for BI-0282 Synthesis

| Step | Yield (%) |

|---|---|

| Cycloaddition | 30 |

| Reductive amination | 92 |

| Davis–Beirut reaction | 85 |

Analyse Des Réactions Chimiques

Metabolic Reactions

Navtemadlin undergoes Phase II metabolism via glucuronidation , forming This compound-acyl-glucuronide as its primary metabolite. This reaction involves the transfer of glucuronic acid to the parent compound, mediated by UDP-glucuronosyltransferases (UGTs).

| Parameter | Value | Source |

|---|---|---|

| Metabolite exposure ratio | ~40% of parent compound | |

| Enzymatic pathway | UGT1A1/UGT1A3-mediated | |

| Metabolic stability (t₁/₂) | 9.1 hours (in vitro) |

Glucuronidation occurs at the carboxylic acid group of the acetic acid moiety, enhancing water solubility for renal excretion.

Stability Under Storage Conditions

This compound exhibits robust stability in biological matrices under specific conditions:

Plasma Stability

| Condition | Stability Duration | Degradation | Source |

|---|---|---|---|

| Frozen plasma (−70°C) | ≥20 months | <5% | |

| Room temperature (6 hours) | Stable | None detected | |

| Freeze-thaw cycles (3 cycles) | Stable | <10% |

Chemical Stability in Solution

-

pH Sensitivity : Stable in acetonitrile-water (1:1, v/v) solutions for ≥24 hours at 5°C .

-

Light Sensitivity : No photodegradation reported under standard laboratory lighting .

Analytical Detection and Fragmentation Patterns

This compound’s chemical behavior under LC-MS/MS conditions reveals key fragmentation pathways:

Mass Spectrometry Parameters

| Parameter | Value | Source |

|---|---|---|

| Ionization mode | Positive electrospray (ESI+) | |

| Precursor ion (m/z) | 569.2 → 194.2 (this compound) | |

| Internal standard | D⁶-navtemadlin (m/z 575.2 → 200.2) |

The dominant fragmentation involves cleavage of the sulfonyl group and decarboxylation of the acetic acid moiety, producing diagnostic ions at m/z 194.2 .

In-source Fragmentation of Metabolites

This compound glucuronide undergoes in-source fragmentation during LC-MS/MS analysis, reverting to the parent ion (m/z 569.2). Chromatographic separation is critical to avoid interference:

| Compound | Retention Time (min) | Source |

|---|---|---|

| This compound | 1.77 | |

| This compound glucuronide | 1.41 |

Synthetic Considerations

While synthetic routes are proprietary, structural analysis suggests:

-

Chlorophenyl Groups : Introduced via Suzuki-Miyaura coupling .

-

Sulfonyl Moiety : Likely formed through oxidation of a thioether intermediate .

-

Piperidinone Core : Constructed via Dieckmann cyclization or reductive amination .

Reactivity with Biological Targets

This compound binds MDM2 through hydrophobic interactions with residues Tyr67, Val93, and His96. Key reactive features include:

Applications De Recherche Scientifique

Introduction to Navtemadlin

This compound, also known as KRT-232, is a novel oral inhibitor of the MDM2 protein, which negatively regulates the tumor suppressor protein p53. This compound has garnered attention for its therapeutic potential in treating various hematological malignancies, particularly myelofibrosis, a type of bone marrow cancer characterized by the overproduction of fibrous tissue. The following sections explore the scientific research applications of this compound, focusing on its efficacy, mechanisms of action, and clinical trial outcomes.

Key Mechanisms

- Inhibition of MDM2 : Prevents negative regulation of p53.

- Induction of Apoptosis : Promotes programmed cell death in cancerous cells.

- Synergistic Effects : Works effectively in combination with other therapies, such as JAK inhibitors.

Myelofibrosis Treatment

This compound has shown promising results in clinical trials for patients with myelofibrosis, particularly those who are refractory to JAK inhibitors. The BOREAS trial demonstrated significant clinical benefits:

- Spleen Volume Reduction : Nearly tripled reductions in spleen volume compared to best available therapy (BAT).

- Symptom Improvement : 24% of patients achieved a total symptom score reduction of at least 50%, compared to 12% in the BAT group .

- Bone Marrow Fibrosis Reduction : 48% of patients experienced improved bone marrow fibrosis .

Combination Therapy with Ruxolitinib

The combination of this compound with ruxolitinib has been explored for its enhanced efficacy. In the KRT-232-109 trial:

- Spleen Volume Reduction : Achieved significant improvements among patients with TP53 wild-type myelofibrosis.

- Total Symptom Score Improvement : Notable reductions were observed, indicating enhanced quality of life for patients .

BOREAS Trial Overview

The BOREAS trial was a pivotal phase III study comparing this compound monotherapy against BAT in patients with JAK inhibitor-refractory myelofibrosis. Key findings include:

| Outcome Measure | This compound Group | Best Available Therapy Group |

|---|---|---|

| Spleen Volume Reduction ≥ 35% | 15% | 5% |

| Total Symptom Score Reduction ≥ 50% | 24% | 12% |

| Bone Marrow Fibrosis Improvement | 48% | 24% |

These results underscore this compound's potential as a disease-modifying agent in myelofibrosis treatment .

Long-Term Efficacy and Safety Profile

This compound's long-term efficacy was highlighted by sustained responses beyond 48 weeks, with some patients remaining on therapy for over two years. The safety profile was manageable, with gastrointestinal toxicity and thrombocytopenia being the most common adverse events. Both side effects were reversible and manageable .

Mécanisme D'action

Navtemadlin exerts its effects by binding to the MDM2 protein, thereby preventing MDM2 from interacting with p53. This inhibition leads to the stabilization and activation of p53, which in turn induces the expression of pro-apoptotic genes. The activation of these genes results in the initiation of apoptosis in cancer cells. The primary molecular targets of this compound are MDM2 and p53, and the pathways involved include the p53 signaling pathway .

Comparaison Avec Des Composés Similaires

Comparison with MDM2 Inhibitors

Navtemadlin is distinguished from other MDM2 inhibitors by its potency, selectivity, and clinical versatility. Key comparisons include:

SAR405838

- Structure/Mechanism : Structurally similar to APG-115, designed at the University of Michigan.

- Efficacy: Preclinical activity in leukemia and solid tumors, but ineffective in GBM patient-derived xenografts due to poor blood-brain barrier (BBB) penetration .

- Clinical Status : Discontinued despite acceptable Phase I safety profiles, highlighting BBB limitations .

APG-115

- Improvements: Enhanced solubility over SAR405838; IC50 values in the low nanomolar range in p53 wild-type models.

- Efficacy: Achieved complete tumor remission in osteosarcoma and leukemia xenografts at 100 mg/kg .

- Clinical Status : Active in Phase I/II trials for solid tumors and hematologic malignancies .

Idasanutlin (RG7388)

- Comparison : Demonstrated comparable tumor regression to this compound in EBV-positive lymphoma models .

- Limitations : Higher incidence of gastrointestinal toxicity in clinical trials .

Nutlin-3a

- Potency: Less potent than this compound; IC50 values 10–100-fold higher in hypoxic and normoxic conditions .

- Off-Target Effects : Induces p53-independent DNA damage, unlike this compound’s high selectivity .

RG7112

- Efficacy : this compound is 9.5-fold more potent in GBM cells and superior in MDM2-amplified contexts .

- Clinical Use: Limited by toxicity, whereas this compound shows manageable safety profiles .

Table 1: Key Preclinical and Clinical Comparisons

Pharmacokinetic Comparison

This compound exhibits favorable PK properties:

- Absorption : Near-complete oral absorption, unaffected by food or gastric pH .

- Metabolism : Primarily glucuronidated (M1 metabolite); minimal renal excretion .

- Half-Life : ~17 hours in cancer patients, supporting daily dosing .

- Bioequivalence: New and old tablet formulations show comparable AUC and Cmax, with minor differences in absorption rate .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | SAR405838 | APG-115 |

|---|---|---|---|

| Oral Bioavailability | >90% | Moderate | High |

| Half-Life (h) | 17 | 8–10 | 12–14 |

| BBB Penetration | Yes | No | Unknown |

| Food Effect | None | None | None |

Efficacy

- Myelofibrosis : In the Phase III BOREAS trial, this compound achieved SVR35 in 15% of JAK inhibitor-refractory patients (vs. 5% with best available therapy) and reduced driver mutation variant allele frequency (VAF) in 34% of patients, indicating disease modification .

- Glioblastoma: this compound monotherapy activated p53 in recurrent GBM, with combination studies (e.g., temozolomide) showing enhanced tumor regression .

- Lymphoma : Complete tumor regression in EBV-positive models, comparable to idasanutlin .

Activité Biologique

Navtemadlin (KRT-232) is a novel MDM2 inhibitor that has shown promising biological activity in the treatment of relapsed or refractory myelofibrosis (MF). This compound acts primarily by enhancing the function of the p53 tumor suppressor protein, which plays a critical role in regulating cell cycle, apoptosis, and genomic stability. The following sections detail the biological activity of this compound, supported by clinical trial data, case studies, and relevant research findings.

This compound targets the MDM2 protein, a negative regulator of p53. By inhibiting MDM2, this compound stabilizes p53, leading to enhanced transcription of genes involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in myelofibrosis, where aberrant signaling pathways contribute to disease progression and poor patient outcomes.

Phase 3 BOREAS Trial

The phase 3 BOREAS trial (NCT03930732) evaluated the efficacy of this compound in patients with relapsed or refractory myelofibrosis. Key findings from this trial include:

- Patient Demographics : 183 patients were enrolled, with 123 receiving this compound and 60 receiving best available therapy (BAT).

- Dosage : this compound was administered at 240 mg daily for seven days followed by a 21-day drug holiday.

- Primary Endpoint : The primary endpoint was spleen volume response (SVR) at 24 weeks.

Results Summary

| Parameter | This compound Arm (n=123) | BAT Arm (n=60) |

|---|---|---|

| Median Reduction in CD34+ Cells | 68% at 12 weeks | 52% at 12 weeks |

| Median Reduction in CD34+ Cells | 70% at 24 weeks | 38% at 24 weeks |

| Median Reduction in CD34+ Cells | 76% at 36 weeks | 33% at 36 weeks |

| Reduction in Driver Gene VAF | 21% (≥50%) | 12% (≥50%) |

| Improvement in Bone Marrow Fibrosis | 47% improved by ≥1 grade | 24% improved by ≥1 grade |

These results indicate that this compound significantly reduces circulating CD34+ cells and driver gene variant allele frequency (VAF), which are critical biomarkers for myelofibrosis severity.

Biological Markers and Disease Burden

This compound's treatment effects extend beyond cellular reductions. The compound has been associated with a decrease in pro-inflammatory cytokines over a period of up to 48 weeks. Notable cytokines measured included:

- TNFα

- IL-6

- CRP

- IL-8

- TGF-β

This reduction suggests that this compound may also mitigate inflammatory processes associated with myelofibrosis.

Case Studies

In an open-label, multicenter phase 1b/2 study, this compound demonstrated dose-dependent activity against leukemic cell burdens. Patients treated with this compound showed significant improvements in overall survival compared to historical controls.

One notable case involved a patient who exhibited a complete molecular response after six months of this compound treatment, correlating with substantial reductions in both CD34+ cell counts and driver gene VAF.

Future Directions

The ongoing POIESIS study (NCT06479135) will further explore this compound's efficacy when combined with ruxolitinib in JAK inhibitor-naive patients. This study aims to assess whether the combination therapy can enhance clinical outcomes compared to monotherapy.

Q & A

Q. What is the molecular mechanism of Navtemadlin in restoring p53 function, and how is this validated experimentally?

this compound inhibits the MDM2-p53 interaction, reactivating p53-mediated apoptosis in malignant cells. Methodologically, this is validated using:

- Binding assays : Measure inhibition constants (e.g., IC₅₀ = 0.6 nM, Kd = 0.045 nM) via fluorescence polarization or surface plasmon resonance .

- Cellular assays : Treat TP53 wild-type cell lines (e.g., SJSA-1, HCT116) with this compound (0–10 μM for 72 hours) and assess apoptosis via flow cytometry or caspase-3/7 activation .

- In vivo models : Administer this compound (10–75 mg/kg orally) in xenograft models and monitor tumor regression via caliper measurements .

Q. What are the standard dosing regimens and endpoints in this compound clinical trials for myelofibrosis (MF)?

- Dosing : 240 mg/day (Days 1–7 of a 28-day cycle) in Phase 2 trials for MF, balancing efficacy and tolerability .

- Primary endpoints : Spleen Volume Reduction (SVR ≥35%) and Total Symptom Score (TSS) improvement (>50%) via MRI and patient-reported outcomes .

- Secondary endpoints : Reduction in driver mutation Variant Allele Frequency (VAF) and CD34+ cell counts in peripheral blood .

Advanced Research Questions

Q. How can researchers statistically correlate biomarker changes (e.g., VAF reduction) with clinical outcomes in this compound trials?

- Methodology : Use non-parametric tests like Spearman’s rank correlation to link continuous variables (e.g., VAF reduction ≥20%) with categorical outcomes (e.g., SVR response). For example, reported a significant correlation (32% vs. 5% SVR response in patients with ≥20% vs. <20% VAF reduction; P = 0.0072) .

- Data stratification : Subgroup analyses by mutation type (JAK2/CALR/MPL) or high-molecular-risk (HMR) gene status (ASXL1, EZH2) to identify predictive biomarkers .

Q. What experimental designs address contradictory data in this compound’s biomarker efficacy across patient subgroups?

- Controlled variables : Include baseline fibrosis grade, cytokine levels (e.g., TNFα via ELISA), and prior therapies (e.g., ruxolitinib resistance) to contextualize discrepancies .

- Multivariate regression : Adjust for confounders like age, sex, and comorbidities when analyzing CD34+ cell reduction or bone marrow fibrosis improvement .

- Longitudinal sampling : Collect serial peripheral blood samples (baseline, Week 12, Week 24) to track dynamic biomarker changes .

Methodological Frameworks

Q. How should researchers design preclinical studies to evaluate this compound’s combination therapies?

- Synergy assays : Use Chou-Talalay combination index (CI) calculations in TP53 wild-type cell lines treated with this compound and JAK inhibitors (e.g., ruxolitinib) .

- In vivo validation : Co-administer this compound with standard therapies in PDX models and assess survival via Kaplan-Meier analysis .

Q. What guidelines ensure reproducibility in this compound’s experimental protocols?

- Detailed methods : Specify cell culture conditions (e.g., media, passage number), drug preparation (solvents, storage), and assay thresholds (e.g., apoptosis ≥20% vs. baseline) .

- Data transparency : Deposit raw sequencing data (e.g., VAF from NGS) in public repositories (e.g., GEO) with accession codes cited in publications .

Data Presentation and Analysis

Q. How should complex clinical trial data (e.g., mutation profiles) be visualized for publication?

Q. What statistical methods are appropriate for small-sample this compound studies (e.g., Phase 1/2)?

- Exact tests : Use Fisher’s exact test for categorical outcomes (e.g., response rates) in cohorts with n < 30 .

- Bootstrapping : Estimate confidence intervals for median survival or VAF reduction in underpowered subgroups .

Tables

Q. Table 1. Key Biomarkers in this compound Trials for MF

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.